H-Ala-Phe-Pro-OH
Overview
Description
The compound H-Ala-Phe-Pro-OH is a tripeptide composed of L-alanine, L-phenylalanine, and L-proline. Tripeptides like this compound are of significant interest in biochemistry and medicinal chemistry due to their potential biological activities and structural properties. These peptides are often studied for their roles in protein-protein interactions, enzyme inhibition, and as building blocks for more complex peptide structures.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Solid-Phase Peptide Synthesis (SPPS): This is the most common method for synthesizing peptides, including H-Ala-Phe-Pro-OH. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protected by groups such as fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc). After the synthesis, the peptide is cleaved from the resin and deprotected to yield the final product .
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Liquid-Phase Peptide Synthesis (LPPS): This method involves the synthesis of peptides in solution. It is less commonly used for short peptides like this compound but can be advantageous for larger peptides or when specific modifications are required .
Industrial Production Methods: Industrial production of peptides often involves large-scale SPPS due to its scalability and automation potential. Efforts are being made to make peptide synthesis greener by reducing solvent use and exploring alternative methods .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues. H-Ala-Phe-Pro-OH does not contain these amino acids, making it less susceptible to oxidation.
Reduction: Reduction reactions are less common for peptides but can be used to reduce disulfide bonds in peptides containing cysteine.
Substitution: Peptides can undergo substitution reactions, particularly at the amino or carboxyl termini.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Carbodiimides for amide bond formation, alcohols for esterification.
Major Products:
Oxidation: Typically, oxidized peptides or peptide fragments.
Reduction: Reduced peptides with free thiol groups.
Substitution: Modified peptides with new functional groups at the termini.
Scientific Research Applications
Chemistry:
Peptide Synthesis: H-Ala-Phe-Pro-OH serves as a model compound for studying peptide synthesis techniques and developing new synthetic methodologies.
Biology:
Protein-Protein Interactions: Tripeptides like this compound are used to study interactions between proteins and peptides, which are crucial for understanding cellular processes.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents due to their specificity and low toxicity.
Industry:
Mechanism of Action
The mechanism of action of H-Ala-Phe-Pro-OH depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, peptides can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate access . The specific molecular targets and pathways involved would depend on the context of its application.
Comparison with Similar Compounds
H-Phe-Pro-Trp-Phe-NH2: Another tripeptide with different amino acid composition, used in similar research contexts.
H-Phe-Ala-Pro: A tripeptide with a similar structure but different sequence, which may exhibit different biological activities.
Uniqueness: H-Ala-Phe-Pro-OH is unique due to its specific sequence of L-alanine, L-phenylalanine, and L-proline, which imparts distinct structural and functional properties. The presence of proline, a cyclic amino acid, introduces rigidity into the peptide structure, influencing its conformation and interactions with biological targets .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(18)15(21)19-13(10-12-6-3-2-4-7-12)16(22)20-9-5-8-14(20)17(23)24/h2-4,6-7,11,13-14H,5,8-10,18H2,1H3,(H,19,21)(H,23,24)/t11-,13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRZOHXQCUFIQG-UBHSHLNASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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